Moderate DAT Inhibition (IC50 = 6.1 µM) in Biochemical Assay: The Sole Publicly Characterized Benchmark
1021119-97-0 demonstrates an IC50 of 6,100 nM against the dopamine transporter in a biochemical assay, establishing it as the only compound within its immediate structural series with a publicly curated quantitative activity value for DAT [1]. In contrast, the 2-fluoro analog (CAS 1021135-48-7) and the 3-fluoro analog lack any reported bioactivity data in the public domain, preventing any meaningful potency comparison . This makes 1021119-97-0 the only viable reference compound for initiating or validating a DAT-focused screening campaign within this chemotype.
| Evidence Dimension | DAT Biochemical Inhibition (IC50) |
|---|---|
| Target Compound Data | 6,100 nM |
| Comparator Or Baseline | 2-fluoro analog (CAS 1021135-48-7): No data available; 3-fluoro analog: No data available |
| Quantified Difference | Not calculable due to absence of comparator data; 1021119-97-0 is the only characterized compound |
| Conditions | Biochemical assay; source: MolBiC database / PubMed 18445525 |
Why This Matters
For scientists procuring a compound to serve as a positive control or starting point for DAT inhibitor optimization, 1021119-97-0 is the only member of its series with defined biochemical activity, eliminating guesswork in experimental design.
- [1] MolBiC Database. (n.d.). Bioactivity details for CP0037646: Biochemical Assay (IC50 = 6100.0 nM). IDRB Lab. Linked to PubMed 18445525. View Source
